

Preclinical animal models for Acoramidis Hydrochloride testing

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An In-depth Technical Guide to Preclinical Animal Models for **Acoramidis Hydrochloride**Testing

Introduction

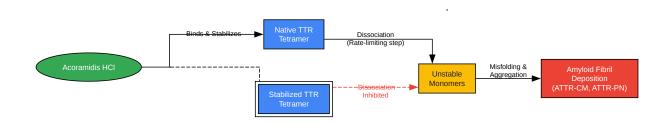
Transthyretin amyloidosis (ATTR) is a progressive and fatal disease caused by the destabilization and misfolding of the transthyretin (TTR) protein.[1] In its normal state, TTR circulates as a tetramer and functions as a transporter for thyroxine and retinol-binding protein. [2] In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, most notably the heart and peripheral nerves, leading to cardiomyopathy (ATTR-CM) and/or polyneuropathy (ATTR-PN).[1][3]

Acoramidis Hydrochloride (also known as AG10) is a next-generation, orally administered, small molecule stabilizer of TTR.[4][5] It is designed to treat ATTR at its source by potently and selectively binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation.[6][7][8] This mechanism mimics the stabilizing effect of the naturally occurring, protective T119M TTR variant.[6][9] The development and validation of Acoramidis have been heavily reliant on a suite of preclinical animal models and specialized experimental protocols designed to assess its pharmacokinetics, pharmacodynamics, and efficacy in stabilizing TTR. This guide provides a detailed overview of these models and methodologies for researchers and drug development professionals.

Mechanism of Action: TTR Stabilization



The foundational therapeutic strategy for Acoramidis is the stabilization of the native TTR tetramer. The dissociation of the tetramer is the rate-limiting step in the amyloidogenic cascade. [10] By binding to the two thyroxine-binding sites on the TTR tetramer, Acoramidis kinetically stabilizes it, slowing or preventing the formation of amyloidogenic monomers.[8][10] Preclinical and clinical studies have demonstrated that Acoramidis achieves near-complete (>90%) TTR stabilization across the dosing interval.[7][9][11] This high level of stabilization is believed to halt or significantly slow the progression of ATTR.[7]



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Caption: Mechanism of Action of Acoramidis as a TTR Stabilizer.

Preclinical Animal Models for ATTR Research

The development of effective therapies for ATTR has been supported by various animal models, although no single model perfectly recapitulates all aspects of the human disease.[3] The choice of model is critical and depends on the specific research question, such as investigating disease pathogenesis, screening potential therapeutics, or evaluating pharmacokinetic and pharmacodynamic profiles.

Transgenic Mouse Models

Transgenic mice are the most widely used models for studying ATTR and testing novel therapies. These models typically involve the expression of human TTR (hTTR), often carrying pathogenic mutations, in a mouse that may or may not have its own endogenous TTR gene knocked out.[3][12]



- hTTR V30M Mice: These were among the earliest models, expressing the common V30M mutation. While some lines showed slight TTR amyloid deposits in organs like the kidneys and gastrointestinal tract, they often failed to develop the peripheral neuropathy characteristic of the human disease.[3] The HSF ± hTTR V30M model, which expresses human TTRV30M in a mouse TTR null background, has been valuable for characterizing TTR deposition in the heart and nervous system.[13]
- Humanized TTR (hTTR) Mice: To create a more relevant model for therapies targeting
 human TTR, "humanized" mice have been developed. In these models, the murine TTR
 gene is replaced with the full human gene sequence.[2] Examples include the B6-hTTR
 mouse, which expresses wild-type human TTR. These models are particularly effective for
 evaluating the efficacy of therapies like siRNA or antisense oligonucleotides (ASOs) that are
 specific to the human TTR sequence.[2]

Canine Model (Beagle Dogs)

Due to the lack of an ideal rodent model for ATTR-CM, the healthy beagle dog was selected as a suitable large animal model for assessing the in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationship of TTR stabilizers like Acoramidis.[14] The rationale for using this model is based on several key similarities to humans:

- Conserved Binding Sites: All amino acids in the thyroxine (T4) binding sites of TTR, where
 Acoramidis binds, are conserved between humans and dogs.[14]
- Similar TTR Concentration: The concentration of TTR in dog serum is approximately 4.6 μM,
 which is comparable to that in healthy humans.[14]

This model proved effective for demonstrating that orally administered Acoramidis could potently bind to and stabilize canine TTR in vivo.[14][15]

Other Models

Invertebrate models, such as Caenorhabditis elegans (worms) and Drosophila melanogaster (fruit flies), have also been developed.[3] These models, which can express human TTR mutants, are useful for high-throughput screening of compounds that may prevent TTR aggregation and for studying the basic mechanisms of TTR toxicity.[3]



Experimental Protocols and Key Endpoints

The preclinical evaluation of Acoramidis relies on a set of robust and validated experimental protocols to quantify its ability to stabilize TTR and to characterize its pharmacokinetic profile.

TTR Stabilization Assays (Ex Vivo)

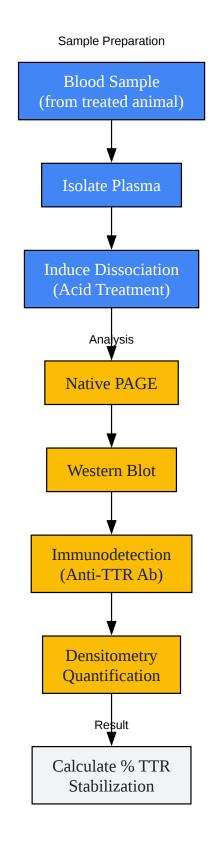
These assays are the cornerstone for measuring the pharmacodynamic effect of Acoramidis. They are typically performed ex vivo on plasma or serum samples collected from animals after drug administration.

This method directly measures the amount of intact TTR tetramer that remains after the sample is subjected to conditions that induce dissociation (e.g., acidic pH).

Protocol:

- Sample Collection: Collect whole blood from treated and control animals at specified time points. Process to obtain plasma or serum.
- Acid Incubation: Incubate plasma/serum samples at a low pH (e.g., pH 3.0-4.0) for a set period (e.g., 72 hours) to induce tetramer dissociation. The presence of a stabilizer like Acoramidis will protect the tetramer from dissociation.[14]
- Native Gel Electrophoresis: Separate the proteins in the treated samples on a nondenaturing polyacrylamide gel (PAGE) to preserve the protein's quaternary structure.
- Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).
- Immunodetection: Probe the membrane with an antibody specific for TTR.
- Quantification: Visualize the bands corresponding to the TTR tetramer and monomer.
 Quantify the band intensity using densitometry. The degree of stabilization is calculated as the ratio of tetrameric TTR to total TTR.





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Caption: Workflow for the Western Blot TTR Dissociation Assay.



This is a higher-throughput method to assess the binding occupancy of a stabilizer to TTR's thyroxine-binding sites.

Protocol:

- Principle: A fluorescent probe that binds to the T4 sites of TTR is used. When a stabilizer like Acoramidis occupies these sites, it displaces the probe, leading to a decrease in fluorescence.[14]
- Procedure: Plasma/serum samples are incubated with the fluorescent probe.
- Measurement: Fluorescence is measured using a plate reader. The reduction in fluorescence is proportional to the degree of TTR binding site occupancy by the stabilizer.
- Analysis: Potency (e.g., EC50) is determined by testing a range of stabilizer concentrations.

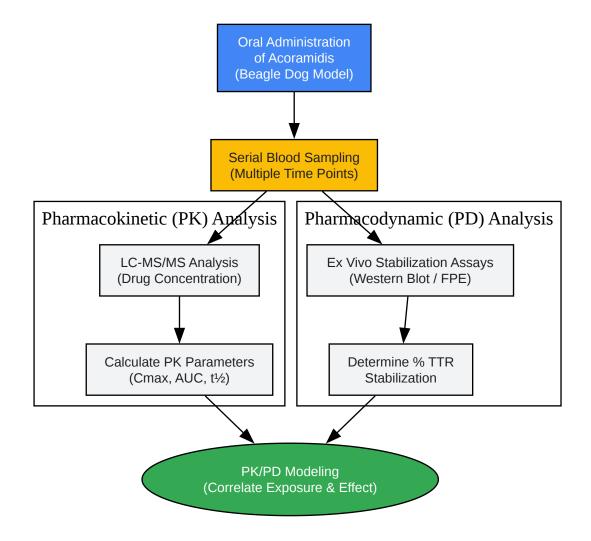
Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Acoramidis.

- Protocol (Typical in Canine Model):
 - Administration: Administer Acoramidis to beagle dogs via oral gavage at various dose levels (e.g., 50, 100, 200 mg/kg/day) for a set duration (e.g., 7 days).[14]
 - Blood Sampling: Collect serial blood samples at multiple time points post-administration (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
 - Sample Processing: Process blood to obtain plasma and store frozen until analysis.
 - Bioanalysis: Quantify the concentration of Acoramidis in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Parameter Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral



bioavailability.[15]



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Caption: Integrated PK/PD Experimental Workflow in the Canine Model.

Summary of Preclinical Data

Preclinical studies provided compelling evidence of Acoramidis's potential as a best-in-class TTR stabilizer, paving the way for clinical trials.

Pharmacokinetic Profile

In vivo PK studies in rats, dogs, and monkeys demonstrated favorable drug-like properties.[15]



Parameter	Rat	Dog	Monkey	Reference
Oral Bioavailability	31% - 60%	31% - 60%	31% - 60%	[15]
Systemic Clearance	Low	Low	Low	[15]
Volume of Distribution	Low	Low	Low	[15]
Specific values for clearance and				

volume of

distribution were

described

qualitatively in

the cited source.

Pharmacodynamic Profile: TTR Stabilization

Ex vivo assays consistently showed that Acoramidis is a more potent and effective TTR stabilizer compared to other compounds.



Stabilizer	Binding Affinity (Kd, nM) in buffer	Stabilization Efficacy (Western Blot)	Reference
Acoramidis (AG10)	4.8 ± 1.9	++++	[14]
Tolcapone	2.5 ± 0.6	+++	[14]
Tafamidis	4.4 ± 1.3	++	[14]
Diflunisal	407 ± 35	+	[14]

Efficacy is

represented

qualitatively based on

the rank order (AG10

> tolcapone >

tafamidis > diflunisal)

reported in the source.

In vivo studies in the canine model confirmed that oral administration of Acoramidis resulted in effective TTR stabilization.[15] This strong PK-PD relationship, where achievable plasma concentrations lead to near-complete TTR stabilization, was a critical finding from the preclinical program.

Conclusion

The preclinical evaluation of **Acoramidis Hydrochloride** was built upon a foundation of transgenic mouse models and a well-justified canine model. These models, in conjunction with robust experimental protocols for assessing pharmacokinetics and TTR stabilization, provided the necessary evidence to advance Acoramidis into clinical development. The data generated demonstrated Acoramidis's potent mechanism of action and favorable drug properties, highlighting the crucial role of a well-designed preclinical strategy in the successful development of targeted therapies for genetic diseases like transthyretin amyloidosis.

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